molecular formula C7H16N2 B1369774 (Azetidin-3-ylmethyl)(propan-2-yl)amine

(Azetidin-3-ylmethyl)(propan-2-yl)amine

Cat. No.: B1369774
M. Wt: 128.22 g/mol
InChI Key: FUTBUSZZZDEAAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Azetidin-3-ylmethyl)(propan-2-yl)amine is a chemical compound of interest in scientific research, particularly as a versatile building block in medicinal chemistry and drug discovery. It features an azetidine ring, a four-membered nitrogen-containing heterocycle that is increasingly valued for its utility in designing molecules with favorable physicochemical properties . The incorporation of an azetidine ring, coupled with its amine functionalization, makes this compound a valuable synthon for the exploration of new chemical space in diversity-oriented synthesis (DOS) campaigns . Azetidine-based ring systems are recognized as valuable scaffolds for generating lead-like molecules, with potential applications in targeting the central nervous system (CNS) and other therapeutic areas . The structural motif of a functionalized azetidine is present in compounds investigated for a range of biological activities, including as inhibitors of enzymes like tubulin polymerization in anticancer research and arginase in immunology and oncology . Researchers utilize this amine in nucleophilic substitution reactions, reductive aminations, and as a precursor for more complex molecular architectures, including fused, bridged, and spirocyclic ring systems . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C7H16N2

Molecular Weight

128.22 g/mol

IUPAC Name

N-(azetidin-3-ylmethyl)propan-2-amine

InChI

InChI=1S/C7H16N2/c1-6(2)9-5-7-3-8-4-7/h6-9H,3-5H2,1-2H3

InChI Key

FUTBUSZZZDEAAF-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC1CNC1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with amines sharing structural motifs such as heterocyclic rings, alkylamine substituents, or analogous steric profiles.

Structural and Functional Analogues

Table 1: Key Structural and Molecular Features of Comparable Amines
Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Potential Applications/Properties
(Azetidin-3-ylmethyl)(propan-2-yl)amine C₈H₁₈N₂ 142.24 Azetidine ring (4-membered), isopropylamine High ring strain; potential CNS activity
Methyl(piperidin-3-ylmethyl)(propan-2-yl)amine () C₁₀H₂₂N₂ 170.30 Piperidine ring (6-membered), isopropylamine Enhanced conformational flexibility
(2-Phenylethyl)(propan-2-yl)amine () C₁₁H₁₇N 163.26 Aromatic phenethyl group, isopropylamine Likely interactions with monoamine receptors
1-(3-Methyl-1H-pyrazol-1-yl)propan-2-amine () C₇H₁₃N₃ 139.20 Pyrazole ring (5-membered), isopropylamine Heterocyclic bioactivity (e.g., enzyme inhibition)
MiPT (2-(1H-Indol-3-yl)ethyl(propan-2-yl)amine) () C₁₄H₂₀N₂ 216.33 Indole core, isopropylamine Psychoactive tryptamine analog ()

Key Comparative Analysis

Ring Size and Strain
  • Azetidine (4-membered ring) : The azetidine ring in the target compound introduces significant ring strain (~27 kcal/mol), which enhances reactivity and may favor interactions with biological targets requiring rigid, compact structures .
  • Pyrazole (5-membered ring): The aromatic pyrazole in 1-(3-methyl-1H-pyrazol-1-yl)propan-2-amine () offers planar rigidity and hydrogen-bonding capabilities, differing from azetidine’s non-aromatic strain.
Substituent Effects
  • Isopropylamine Group : Common to all compounds, this group increases lipophilicity, enhancing blood-brain barrier penetration (e.g., MiPT’s CNS activity in ).
  • Aromatic vs. Alicyclic Moieties : The phenethyl group in (2-phenylethyl)(propan-2-yl)amine () and indole in MiPT enable π-π stacking with receptors, while azetidine’s alicyclic nature may favor hydrophobic pockets.

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